molecular formula C7H7ClN4O2 B119741 8-Chlorotheophylline CAS No. 85-18-7

8-Chlorotheophylline

Cat. No.: B119741
CAS No.: 85-18-7
M. Wt: 214.61 g/mol
InChI Key: RYIGNEOBDRVTHA-UHFFFAOYSA-N
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Description

8-Chlorotheophylline, also known as 1,3-dimethyl-8-chloroxanthine, is a stimulant drug belonging to the xanthine chemical class. It exhibits physiological effects similar to caffeine. The stimulant properties of this compound help counteract the drowsiness caused by diphenhydramine .

Mechanism of Action

Target of Action

The primary target of 8-Chlorotheophylline is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes, such as energy transfer — as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) — as well as signal transduction as cyclic adenosine monophosphate (cAMP).

Mode of Action

This compound acts as an antagonist to the adenosine receptor . It blocks the adenosine receptor, preventing adenosine from binding to its receptor. This blockade results in a decrease in neuronal firing, causing an increase in excitation .

Biochemical Pathways

By blocking the adenosine receptor, this compound affects the biochemical pathways involving adenosine. Adenosine typically causes a decrease in neuronal firing, so the blockade of the adenosine receptor by this compound causes the reverse effect, resulting in excitation .

Pharmacokinetics

It is known that the compound is used in combination with diphenhydramine as the antiemetic drug dimenhydrinate . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The blockade of the adenosine receptor by this compound results in a number of effects, including nervousness, restlessness, insomnia, headache, and nausea . These effects are primarily attributed to its ability to block the adenosine receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chlorotheophylline can be synthesized using theophylline as the starting material. The synthesis involves chlorination at the 8th position of theophylline using N-chlorosuccinimide as the chlorinating agent. This method avoids the use of highly toxic reagents and organic solvents, making it more environmentally friendly . The reaction conditions typically involve heating the mixture to 50-80°C and maintaining the temperature while introducing the chlorinating agent .

Industrial Production Methods: In industrial settings, this compound is produced by chlorinating theophylline or caffeine. One method involves using sulfur oxychloride and chlorine gas in a nitrobenzene solution, followed by hydrolysis and crystallization . Another method uses N-chlorosuccinimide as the chlorinating agent, which is more environmentally friendly and yields a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 8-Chlorotheophylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Chlorinating Agents: N-chlorosuccinimide, chlorine gas.

    Oxidizing Agents: m-chloroperbenzoic acid.

    Solvents: Nitrobenzene, aqueous sodium hydroxide.

Major Products:

Scientific Research Applications

8-Chlorotheophylline has several scientific research applications:

Comparison with Similar Compounds

    Caffeine: Another xanthine stimulant with similar physiological effects.

    Theophylline: A xanthine derivative used in respiratory diseases like asthma.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness of 8-Chlorotheophylline: this compound is unique due to its specific use in combination with diphenhydramine to form dimenhydrinate. This combination leverages the stimulant properties of this compound to counteract the sedative effects of diphenhydramine, making it effective in treating motion sickness without causing significant drowsiness .

Properties

IUPAC Name

8-chloro-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
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InChI

InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGNEOBDRVTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5043764
Record name 8-Chlorotheophylline
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Molecular Weight

214.61 g/mol
Source PubChem
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Mechanism of Action

8-chlorotheophylline produces a number of effects including nervousness, restlessness, insomnia, headache, and nausea, which are primarily attributed to its ability to block the adenosine receptor. Because adenosine causes a decrease in neuronal firing, blockade of the adenosine receptor causes the reverse effect resulting in excitation.
Record name 8-chlorotheophylline
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CAS No.

85-18-7
Record name 8-Chlorotheophylline
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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